AI-10-49 AI-10-49 AI-10-49 is an inhibitor that binds the transcription factor fusion CBFβ-SMMHC. AI-10-49, that selectively binds to CBFβ-SMMHC and disrupts its binding to RUNX1. AI-10-49 restores RUNX1 transcriptional activity, displays favorable pharmacokinetics, and delays leukemia progression in mice. Treatment of primary inv(16) AML patient blasts with AI-10-49 triggers selective cell death. These data suggest that direct inhibition of the oncogenic CBFβ-SMMHC fusion protein may be an effective therapeutic approach for inv(16) AML, and they provide support for transcription factor targeted therapy in other cancers.
Brand Name: Vulcanchem
CAS No.: 1256094-72-0
VCID: VC0517645
InChI: InChI=1S/C30H22F6N6O5/c31-29(32,33)46-17-1-5-21-25(13-17)41-27(39-21)23-7-3-19(15-37-23)44-11-9-43-10-12-45-20-4-8-24(38-16-20)28-40-22-6-2-18(14-26(22)42-28)47-30(34,35)36/h1-8,13-16H,9-12H2,(H,39,41)(H,40,42)
SMILES: C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C3=NC=C(C=C3)OCCOCCOC4=CN=C(C=C4)C5=NC6=C(N5)C=C(C=C6)OC(F)(F)F
Molecular Formula: C30H22F6N6O5
Molecular Weight: 660.5 g/mol

AI-10-49

CAS No.: 1256094-72-0

Cat. No.: VC0517645

Molecular Formula: C30H22F6N6O5

Molecular Weight: 660.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AI-10-49 - 1256094-72-0

CAS No. 1256094-72-0
Molecular Formula C30H22F6N6O5
Molecular Weight 660.5 g/mol
IUPAC Name 6-(trifluoromethoxy)-2-[5-[2-[2-[6-[6-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyridin-3-yl]oxyethoxy]ethoxy]pyridin-2-yl]-1H-benzimidazole
Standard InChI InChI=1S/C30H22F6N6O5/c31-29(32,33)46-17-1-5-21-25(13-17)41-27(39-21)23-7-3-19(15-37-23)44-11-9-43-10-12-45-20-4-8-24(38-16-20)28-40-22-6-2-18(14-26(22)42-28)47-30(34,35)36/h1-8,13-16H,9-12H2,(H,39,41)(H,40,42)
Standard InChI Key WJBSSBFGPKTMQQ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C3=NC=C(C=C3)OCCOCCOC4=CN=C(C=C4)C5=NC6=C(N5)C=C(C=C6)OC(F)(F)F
Canonical SMILES C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C3=NC=C(C=C3)OCCOCCOC4=CN=C(C=C4)C5=NC6=C(N5)C=C(C=C6)OC(F)(F)F
Appearance Solid powder

Chemical Properties and Structure

PropertyValue
Chemical FormulaC30H22F6N6O5
Molecular Weight660.533 g/mol
CAS Number1256094-72-0
AppearanceOff-white to yellow solid powder
Density1.5±0.1 g/cm³
Boiling Point790.3±70.0 °C at 760 mmHg
Flash Point431.8±35.7 °C
LogP7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count15
Rotatable Bond Count12

Mechanism of Action

Pharmacological Profile

ParameterValueReference
FRET IC50260 nM
ITC Kd168 nM
Half-life in mice380 min
IC50 in ME-1 cells0.6 μM
IC50 in normal human bone marrow>25 μM

Preclinical Studies

In Vitro Studies

In Vivo Studies

Molecular Pathways and Targets

Development Status

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